

# 2-Fluoro-1-iodo-3-methylbenzene CAS number

## 916420-21-8

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: 2-Fluoro-1-iodo-3-methylbenzene

Cat. No.: B1343946

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An In-depth Technical Guide on **2-Fluoro-1-iodo-3-methylbenzene** CAS Number: 916420-21-8

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Fluoro-1-iodo-3-methylbenzene** (also known as 2-Fluoro-3-iodotoluene), a halogenated aromatic intermediate. Due to the compound's nature as a specialized chemical building block, publicly available data is limited. This guide consolidates known information and presents representative methodologies and applications relevant to the fields of chemical synthesis and drug discovery.

## Compound Identification and Properties

**2-Fluoro-1-iodo-3-methylbenzene** is an organoiodine and organofluorine compound. Its structure incorporates a toluene backbone substituted with fluorine and iodine atoms at positions 2 and 1, respectively. This substitution pattern makes it a versatile intermediate for introducing a 2-fluoro-3-methylphenyl moiety into more complex molecules through various cross-coupling reactions.

Table 1: Core Compound Data

Identifier	Value	Source
IUPAC Name	<b>2-fluoro-1-iodo-3-methylbenzene</b>	<a href="#">[1]</a>
CAS Number	916420-21-8	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FI	<a href="#">[1]</a>
Molecular Weight	236.02 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC1=C(C(=CC=C1)I)F	<a href="#">[1]</a>

| InChIKey | SDFQHVROPUQHCT-UHFFFAOYSA-N |[\[1\]](#) |

While specific, verified physical properties for this exact isomer are not widely published, data from structurally similar isomers provide a reasonable estimation of its characteristics.

Table 2: Comparison of Physical Properties with Related Isomers

Property	<b>2-Fluoro-1-iodo-3-methylbenzene (Target)</b>	<b>1-Fluoro-3-iodo-2-methylbenzene</b>	<b>2-Fluoro-1-iodo-4-methylbenzene</b>
CAS Number	<b>916420-21-8</b>	<b>443-85-6</b>	<b>452-79-9</b>
Boiling Point	Data not available	~226-228 °C <a href="#">[2]</a>	210 °C at 760 mmHg <a href="#">[3]</a>
Density	Data not available	~1.78-1.81 g/cm <sup>3</sup> <a href="#">[2]</a>	1.788 g/cm <sup>3</sup> <a href="#">[3]</a>

| Refractive Index | Data not available | ~1.583[\[2\]](#) | 1.58[\[3\]](#) |

## Representative Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **2-Fluoro-1-iodo-3-methylbenzene** is not readily available. However, a plausible and standard laboratory-scale synthesis can be proposed based on established organometallic chemistry principles, such as the Sandmeyer reaction followed by iodination.

Objective: To synthesize **2-Fluoro-1-iodo-3-methylbenzene** from 2-Fluoro-3-methylaniline.

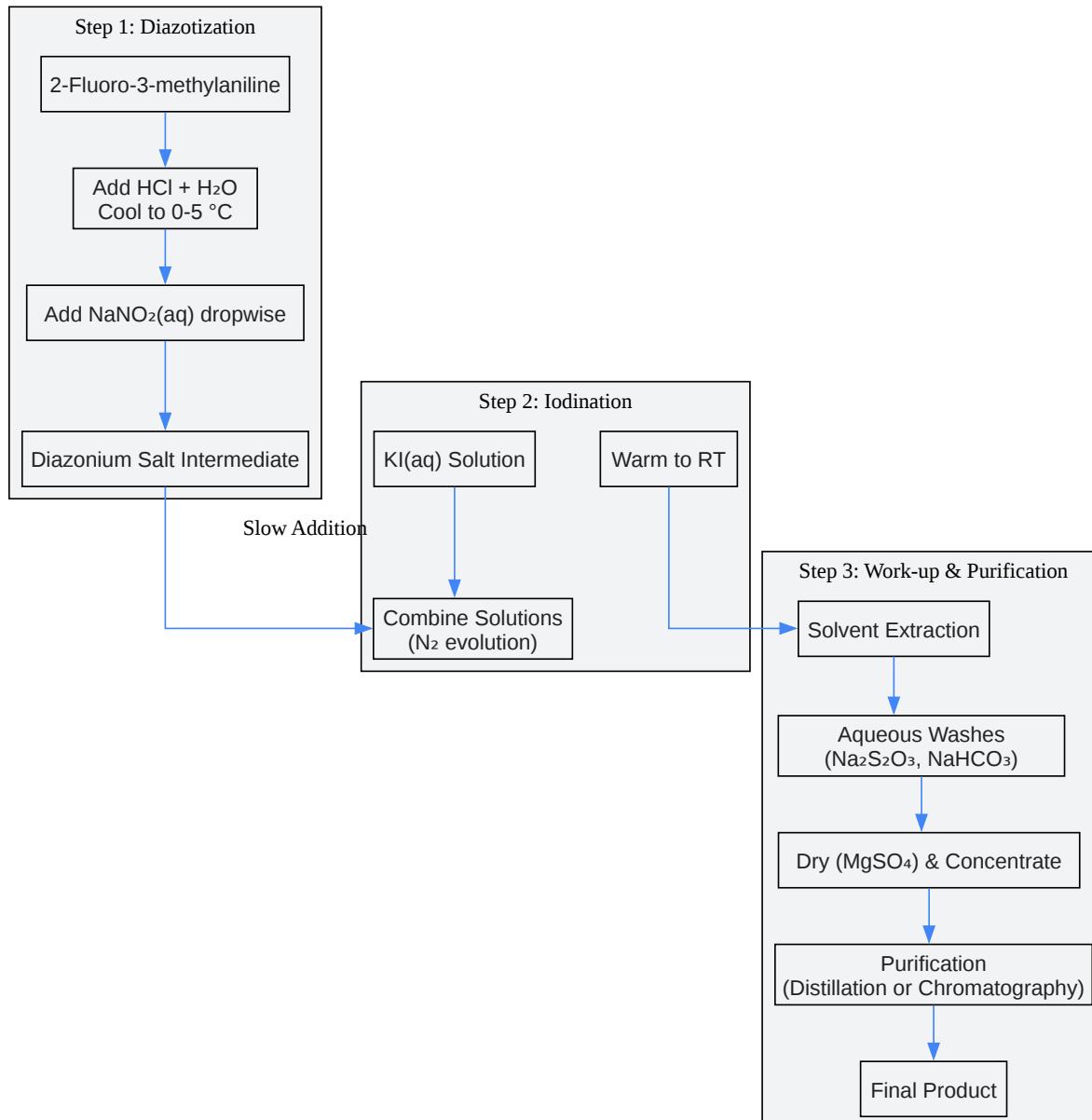
Materials:

- 2-Fluoro-3-methylaniline
- Hydrochloric Acid (HCl), concentrated
- Sodium Nitrite (NaNO<sub>2</sub>)
- Potassium Iodide (KI)
- Deionized Water
- Diethyl Ether or Dichloromethane (for extraction)
- Sodium Bicarbonate (NaHCO<sub>3</sub>), saturated solution
- Sodium Thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>), 10% solution
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Ice

Experimental Procedure:

- **Diazotization:**
  - In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1.0 equivalent of 2-Fluoro-3-methylaniline in an aqueous solution of hydrochloric acid (3.0 equivalents).
  - Cool the resulting solution to 0-5 °C in an ice-salt bath.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
  - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

- Iodination:
  - In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in a minimal amount of deionized water.
  - Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.
  - After the initial reaction subsides, allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be applied to drive the reaction to completion.
- Work-up and Purification:
  - Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether or dichloromethane (3x volumes).
  - Combine the organic layers and wash sequentially with deionized water, a 10% sodium thiosulfate solution (to remove excess iodine), and a saturated sodium bicarbonate solution.
  - Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate the solvent using a rotary evaporator.
  - The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, **2-Fluoro-1-iodo-3-methylbenzene**.

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Caption: Proposed synthesis workflow for **2-Fluoro-1-iodo-3-methylbenzene**.

# Applications in Research and Drug Development

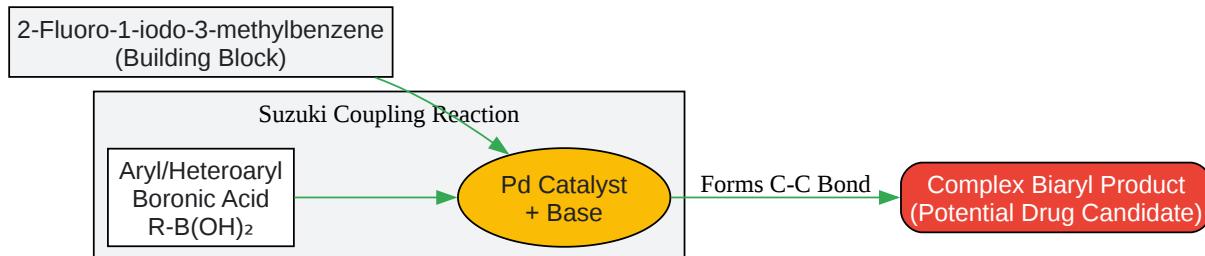
Halogenated organic molecules are fundamental building blocks in medicinal chemistry. The unique properties of fluorine and the reactivity of iodine make compounds like **2-Fluoro-1-iodo-3-methylbenzene** particularly valuable.

- **Role of Fluorine:** The introduction of fluorine atoms into a drug candidate can significantly alter its pharmacokinetic and pharmacodynamic properties.<sup>[4]</sup> Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modify lipophilicity to improve cell membrane permeability.<sup>[4][5]</sup>
- **Role of Iodine:** The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use in transition-metal-catalyzed cross-coupling reactions. Pharmaceutical intermediates are crucial for linking basic chemical research to drug production, enabling rapid structural modifications to optimize lead compounds.<sup>[6]</sup>

## Key Reactions:

- **Suzuki Coupling:** Reaction with a boronic acid or ester to form a biaryl linkage.
- **Sonogashira Coupling:** Reaction with a terminal alkyne to introduce an alkynyl group.
- **Heck Coupling:** Reaction with an alkene to form a substituted alkene.
- **Buchwald-Hartwig Amination:** Reaction with an amine to form a C-N bond.

These reactions are cornerstones of modern drug discovery, allowing for the modular and efficient assembly of complex molecular architectures from simpler, functionalized building blocks like **2-Fluoro-1-iodo-3-methylbenzene**.



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Caption: Use of the compound as a building block in Suzuki coupling.

## Safety and Handling

- **Toxicity:** Specific toxicity data is not available. However, similar halogenated aromatic compounds may cause irritation to the skin, eyes, and respiratory system.[\[2\]](#)
- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a cool, dry, and dark place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

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